2-N-methylbenzimidazole-1,2-diamine
Description
Structural Context within the Benzimidazole (B57391) Class of Heterocyclic Compounds
2-N-methylbenzimidazole-1,2-diamine belongs to the benzimidazole family, a class of bicyclic heterocyclic aromatic compounds. The core of a benzimidazole consists of a benzene (B151609) ring fused to the 4 and 5 positions of an imidazole (B134444) ring. nih.govsigmaaldrich.com This fusion creates a rigid, planar structure that is isosteric to naturally occurring purines, a feature that contributes to the biological potential of its derivatives. chemrevlett.com
The specific structure of this compound, also known by its systematic name N2-Methyl-1H-benzimidazole-1,2-diamine, is distinguished by key substitutions. hxchem.netbuyersguidechem.com It features an amino group (-NH₂) attached to the nitrogen atom at position 1 of the benzimidazole ring and a methylamino group (-NHCH₃) attached to the carbon atom at position 2. This unique arrangement of hydrogen-bond donating groups on the imidazole portion of the molecule defines its chemical character and potential for interaction with biological targets or for use in further chemical synthesis.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 107879-46-9 hxchem.netbuyersguidechem.com |
| Molecular Formula | C₈H₁₀N₄ |
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | N2-Methyl-1H-benzimidazole-1,2-diamine hxchem.net |
| InChI Key | SXJOIEGSRDDFQM-UHFFFAOYSA-N |
Broad Significance of Benzimidazole Derivatives in Contemporary Chemical Science
The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science. chemspider.com Its derivatives have been extensively studied and developed, demonstrating a vast array of pharmacological activities. nih.gov This broad significance stems from the structural versatility of the benzimidazole nucleus, which allows for substitutions at various positions, leading to a wide range of chemical properties and biological effects. chemspider.com
In contemporary chemical science, benzimidazole derivatives are recognized for their potential as:
Anticancer Agents: Many derivatives have been investigated as inhibitors of various enzymes and proteins crucial for cancer cell proliferation, such as tyrosine kinases and topoisomerases. chemrevlett.comguidechem.com
Antimicrobial Agents: The benzimidazole core is found in numerous compounds with potent activity against bacteria, fungi, and parasites. chemspider.com
Antiviral Agents: Certain derivatives have shown efficacy against a range of viruses by interfering with viral replication processes. sigmaaldrich.com
Anti-inflammatory Agents: The structural similarity to purines allows some benzimidazoles to modulate inflammatory pathways. chemicalbook.com
Coordination Chemistry Ligands: The nitrogen atoms in the imidazole ring can serve as ligands, forming stable complexes with various metals. chemicalbook.com
The well-documented success of this chemical class provides a strong foundation for the exploration of new, unstudied derivatives. chemspider.com
Current Research Gaps and Motivations for Investigating this compound
This lack of specific data provides the primary motivation for its investigation. The motivations are rooted in the established potential of its parent class and the novelty of its specific structure:
Untapped Pharmacological Potential: Given the wide spectrum of bioactivity in benzimidazoles, it is scientifically reasonable to hypothesize that the unique substitution pattern of an amino group at N-1 and a methylamino group at C-2 could result in novel or enhanced pharmacological effects.
Novel Synthetic Intermediate: The presence of two distinct amine functional groups offers opportunities for selective chemical modification, making it a potentially valuable building block for the synthesis of more complex, polycyclic heterocyclic systems or for creating libraries of new derivatives for high-throughput screening.
Structure-Activity Relationship (SAR) Studies: Investigating this compound would contribute valuable data to the broader understanding of benzimidazole SAR. It would help elucidate how substitutions at the N-1 and C-2 positions simultaneously influence biological activity.
Overview of Key Research Areas and Objectives for the Compound
The current research landscape positions this compound as a frontier molecule for exploration. The key research areas and their primary objectives would logically follow a path from fundamental chemistry to applied science.
Synthetic Chemistry:
Objective: To develop and optimize efficient, high-yield synthetic routes for the compound. This could involve exploring novel catalytic methods or green chemistry approaches to improve upon classical condensation reactions. nih.gov
Structural Characterization:
Objective: To perform comprehensive spectroscopic (NMR, IR, Mass Spectrometry) and X-ray crystallographic analysis. This would definitively confirm the molecular structure and provide insights into its solid-state conformation and intermolecular interactions.
Pharmacological Screening:
Objective: To conduct a broad range of in vitro biological assays. A primary focus would be on screening for antiproliferative activity against various human cancer cell lines and for antimicrobial activity against pathogenic bacteria and fungi, which are common applications for benzimidazole derivatives. nih.govchemrevlett.com
Medicinal Chemistry and Drug Design:
Objective: To utilize this compound as a lead scaffold. Research would involve synthesizing a series of new analogues by modifying its amine groups to explore and establish structure-activity relationships, aiming to identify derivatives with enhanced potency and selectivity. chemspider.com
Structure
3D Structure
Properties
IUPAC Name |
2-N-methylbenzimidazole-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-10-8-11-6-4-2-3-5-7(6)12(8)9/h2-5H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJOIEGSRDDFQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901282668 | |
| Record name | N2-Methyl-1H-benzimidazole-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901282668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107879-46-9 | |
| Record name | N2-Methyl-1H-benzimidazole-1,2-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107879-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-Methyl-1H-benzimidazole-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901282668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 2 N Methylbenzimidazole 1,2 Diamine and Analogues
Foundational Synthetic Approaches to Benzimidazole (B57391) Scaffolds
The construction of the benzimidazole core is the initial and crucial step in the synthesis of its various derivatives. nih.govresearchgate.net Two primary strategies dominate this field: condensation reactions and cyclization strategies.
Condensation Reactions of o-Phenylenediamines and Related Diamines with Carbonyl or Carboxylic Acid Derivatives
The most prevalent and versatile method for synthesizing the benzimidazole scaffold is the condensation of o-phenylenediamines with a variety of carbonyl-containing compounds. nih.govacs.orgnih.gov This approach offers a direct route to 2-substituted and 1,2-disubstituted benzimidazoles. iosrjournals.org
The reaction typically involves heating o-phenylenediamine (B120857) with carboxylic acids or their derivatives, such as esters, anhydrides, or acid chlorides. eprajournals.combanglajol.info For instance, the condensation of o-phenylenediamine with acetic acid yields 2-methylbenzimidazole. chemicalbook.comgoogle.com Similarly, a range of aldehydes can be used, which, after condensation, often undergo an oxidation step to form the aromatic benzimidazole ring. acs.orgorganic-chemistry.org
Several catalysts have been employed to enhance the efficiency and selectivity of these condensation reactions. These include:
Acid catalysts: Strong acids like hydrochloric acid are traditionally used. nih.govnih.gov
Lewis acids: Catalysts such as erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) have been shown to selectively produce double-condensation products. nih.gov Other metal salts like ZrOCl2·8H2O, TiCl4, and SnCl4 have also proven effective. mdpi.com
Metal catalysts: A variety of metal catalysts, including magnesium iodide (MgI2) and copper metallovesicles (CuMVs), have been utilized to promote the reaction under milder conditions. nih.gov Nano-Ni(II)/Y zeolite has been used for solvent-free condensation. nih.gov
Ionic liquids: Brønsted acidic ionic liquids can act as reusable catalysts for the synthesis of 2-substituted benzimidazoles. nih.gov
The choice of carbonyl compound and reaction conditions significantly influences the substituent at the 2-position of the benzimidazole ring. The direct condensation of o-phenylenediamines with aldehydes is a particularly straightforward approach due to the wide availability of substituted aldehydes. iosrjournals.org
| Reactants | Carbonyl/Carboxylic Acid Derivative | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| o-Phenylenediamine | Acetic acid | Heating | 2-Methylbenzimidazole | banglajol.infochemicalbook.com |
| o-Phenylenediamine | Aromatic aldehydes | Erbium(III) trifluoromethanesulfonate (Er(OTf)3) | 1,2-Disubstituted benzimidazoles | nih.gov |
| o-Phenylenediamine | Aromatic aldehydes | Nano-Ni(II)/Y zeolite, solvent-free | 2-Aryl-benzimidazoles | nih.gov |
| o-Phenylenediamine | Aldehydes | Brønsted acidic ionic liquid | 2-Substituted benzimidazoles | nih.gov |
| o-Phenylenediamines | Aryl aldehydes | H2O2/HCl in acetonitrile | Substituted benzimidazoles | organic-chemistry.org |
| o-Phenylenediamines | Aldehydes | Rose Bengal (photocatalyst), visible light | Functionalized benzimidazoles | acs.org |
Cyclization Strategies for Formation of the Benzimidazole Core
Cyclization reactions provide an alternative pathway to the benzimidazole core, often starting from precursors that already contain a portion of the imidazole (B134444) ring. nih.govnih.gov These strategies can involve intramolecular or intermolecular reactions.
One notable method is the intramolecular cyclization of N-(2-iodoaryl)benzamidines, which can proceed in the presence of a base like potassium carbonate in water. chemmethod.com Another approach involves the transition-metal-free cyclization of crude imines, formed from the condensation of o-phenylenediamine derivatives and aldehydes, using molecular iodine under basic conditions. organic-chemistry.org
Potassium tert-butoxide has been used to promote the intermolecular cyclization of 2-iodoanilines with nitriles, offering a transition-metal-free route to substituted benzimidazoles. rsc.org Furthermore, peptide cyclization strategies, while primarily used for stabilizing peptide conformations, offer insights into forming cyclic structures that can be conceptually applied to the synthesis of complex heterocyclic systems. nih.govnih.govrsc.org
Targeted Synthesis of N-Methylated Benzimidazole Derivatives
The synthesis of 2-N-methylbenzimidazole-1,2-diamine requires specific steps to introduce the N-methyl group and the diamine functionality onto the benzimidazole scaffold.
Introduction of the N-Methyl Moiety
N-methylation of the benzimidazole ring is a common transformation. youtube.com This can be achieved through various alkylation methods. A general approach involves treating the pre-formed benzimidazole with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. The basic conditions deprotonate the nitrogen atom of the imidazole ring, making it nucleophilic and ready to react with the methylating agent. wikipedia.org
Approaches for Incorporating Diamine or Amino Functionalities onto the Benzimidazole System
Introducing amino or diamine functionalities can be achieved at different stages of the synthesis. One strategy involves starting with a substituted o-phenylenediamine that already contains the desired amino groups. For example, the synthesis of certain benzimidazole derivatives starts from 5-morpholin-4-yl(or 4-methylpiperazin-1-yl)-2-nitroaniline, which is then subjected to a reductive cyclization. nih.gov
Alternatively, a nitro group can be introduced onto the benzimidazole ring and subsequently reduced to an amino group. The reduction of a nitro group is a well-established chemical transformation. For instance, a one-pot reduction of a nitro group followed by imidazole cyclization has been used to synthesize bicyclic 2H-benzimidazoles. nih.gov
The synthesis of 2-aminobenzimidazole (B67599) can be achieved by condensing o-phenylenediamine with p-amino benzoic acid, followed by further reactions to introduce other substituents. researchgate.net
Green Chemistry Principles and Sustainable Synthetic Routes for Benzimidazoles
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis, and benzimidazole synthesis is no exception. mdpi.comchemmethod.comeprajournals.comchemmethod.comsphinxsai.comnih.gov The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. chemmethod.comchemmethod.comsphinxsai.com
Key green chemistry approaches applied to benzimidazole synthesis include:
Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids is a major focus. mdpi.comchemmethod.com Reactions have been successfully carried out in aqueous media, reducing the environmental impact. nih.gov
Catalyst-Free and Solvent-Free Reactions: Many modern methods aim to eliminate the need for both solvents and catalysts, often utilizing microwave irradiation or solid-state reactions. eprajournals.comacs.org Solvent-free condensation of o-phenylenediamines with aldehydes or orthoesters has been achieved with high yields. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. chemmethod.comsphinxsai.com It is considered a more energy-efficient approach. chemmethod.com
Use of Renewable Feedstocks: Research is exploring the use of biomass-derived materials as starting materials for benzimidazole synthesis, further enhancing the sustainability of the process. eprajournals.com
Air as an Oxidant: In some oxidative cyclization reactions, air can be used as a green and readily available oxidant, replacing more hazardous oxidizing agents. researchgate.net
| Green Principle | Methodology | Advantages | Reference |
|---|---|---|---|
| Use of Green Solvents | Reaction in water, PEG, or ionic liquids | Reduced toxicity and environmental pollution | mdpi.comchemmethod.com |
| Catalyst-Free/Solvent-Free | Microwave irradiation, solid-state reactions | Reduced waste, simplified work-up, lower cost | eprajournals.comacs.org |
| Energy Efficiency | Microwave-assisted synthesis | Shorter reaction times, higher yields | chemmethod.comsphinxsai.com |
| Use of Renewable Resources | Biomass-derived starting materials | Increased sustainability | eprajournals.com |
| Benign Oxidants | Use of air as an oxidant | Avoids hazardous oxidizing agents | researchgate.net |
Optimization of Reaction Parameters and Yield Enhancement Strategies
The efficiency and yield of benzimidazole synthesis are highly dependent on the careful optimization of various reaction parameters. These include the choice of catalytic system, solvent, temperature, and reaction time. Modern synthetic strategies also incorporate techniques like microwave irradiation to accelerate reactions and improve outcomes.
Role of Catalytic Systems
Catalysts play a pivotal role in the synthesis of benzimidazoles by providing alternative reaction pathways with lower activation energies, thus increasing reaction rates and often improving selectivity. A variety of catalytic systems have been explored for the synthesis of benzimidazole derivatives.
Polyphosphoric Acid (PPA): PPA is a widely used and effective condensing agent and catalyst for the synthesis of 2-substituted benzimidazoles. nih.govacs.orgacs.orgthieme-connect.com It facilitates the cyclodehydration of o-phenylenediamines with carboxylic acids. nih.govyoutube.com The Phillips synthesis, a classical method for preparing benzimidazoles, often struggles with low yields for 2-aryl-substituted compounds. However, the use of PPA can significantly improve yields without the need for high-pressure conditions. acs.org PPA serves as both a catalyst and a solvent in these reactions. thieme-connect.com
Copper Complexes: Copper-catalyzed reactions are prominent in the synthesis of benzimidazoles, particularly for forming C-N bonds. rsc.org Copper(I)-catalyzed intramolecular Ullmann N-arylation is a common method for synthesizing benzimidazoles. rsc.org Various copper complexes, including those that are heterogeneous and recyclable, have been developed to promote the one-pot synthesis of 2-substituted benzimidazoles from phenylenediamines and aryl aldehydes under mild, ambient temperature conditions. cdnsciencepub.comresearchgate.net These methods are valued for their efficiency, mild conditions, and the reusability of the catalyst. cdnsciencepub.comresearchgate.net Copper-catalyzed domino reactions have also been developed to produce 2-arylaminobenzimidazoles, addressing issues like the high cost of some catalytic systems and the low reactivity of certain starting materials. nih.gov
Boric Acid: Boric acid has emerged as a mild, inexpensive, and environmentally friendly catalyst for benzimidazole synthesis. researchgate.netresearchgate.netijarsct.co.in It can be used in catalytic amounts (5-10 mol-%) to promote the cyclocondensation of o-phenylenediamine with both aliphatic and aromatic carboxylic acids. epa.govdntb.gov.ua Boric acid-catalyzed syntheses can often be carried out in aqueous media or even under solvent-free conditions, aligning with the principles of green chemistry. researchgate.netijarsct.co.in These methods are characterized by simple procedures, short reaction times, and high yields. researchgate.net
Ammonium (B1175870) Chloride (NH4Cl): Ammonium chloride is another inexpensive and commercially available catalyst used in the condensation reaction between o-phenylenediamine and various carbonyl compounds to form benzimidazoles. nih.govnih.gov This catalyst has been shown to be effective in solvents like chloroform (B151607), leading to good yields in relatively short reaction times. nih.gov The use of ammonium chloride is considered an eco-friendly and economically viable option for the synthesis of benzimidazole derivatives. nih.govsemanticscholar.org
Table 1: Comparison of Catalytic Systems in Benzimidazole Synthesis
| Catalyst | Typical Starting Materials | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Polyphosphoric Acid (PPA) | o-Phenylenediamines, Carboxylic acids nih.govacs.org | High temperature | High yields, effective for 2-aryl derivatives acs.org | Harsh conditions, difficult work-up |
| Copper Complexes | o-Phenylenediamines, Aryl aldehydes, o-Haloanilines cdnsciencepub.comresearchgate.netnih.gov | Mild, often ambient temperature cdnsciencepub.comresearchgate.net | High efficiency, reusability of catalyst cdnsciencepub.comresearchgate.net | Potential for metal contamination |
| Boric Acid | o-Phenylenediamines, Aldehydes, Carboxylic acids researchgate.netresearchgate.netepa.gov | Mild, aqueous media, room temperature researchgate.netresearchgate.net | Eco-friendly, inexpensive, simple procedure researchgate.netijarsct.co.in | May be less effective for deactivated substrates |
| Ammonium Chloride (NH4Cl) | o-Phenylenediamines, Carbonyl compounds nih.govnih.gov | Room temperature in organic solvents nih.gov | Inexpensive, commercially available nih.gov | Moderate yields in some cases |
Solvent Effects and Reaction Conditions
The choice of solvent and the control of reaction conditions such as temperature and pH are crucial for optimizing the synthesis of benzimidazoles. The use of microwave irradiation has also become a significant strategy for enhancing reaction rates and yields.
Solvent Effects: The polarity of the solvent can significantly influence the reaction outcome. For instance, in the synthesis of 2-phenyl benzimidazole, polar solvents like methanol (B129727) and ethanol (B145695) have been shown to be effective, with a cobalt(II) acetylacetone/methanol system providing a high yield of 97%. researchgate.net In other studies, chloroform was found to be a suitable solvent when using ammonium chloride as a catalyst. nih.gov The use of water as a solvent is particularly advantageous from an environmental and cost perspective, and several methods have been developed that utilize aqueous media. researchgate.netresearchgate.netijrar.org Some syntheses can even be performed under solvent-free conditions, further enhancing their green credentials. ijarsct.co.innih.gov
Temperature and pH: Reaction temperature is a critical parameter. While many modern methods strive for room temperature conditions to reduce energy consumption, researchgate.netnih.gov some reactions require heating or refluxing to proceed efficiently. dntb.gov.uaijrar.org For example, the cyclocondensation of aliphatic carboxylic acids with boric acid as a catalyst is typically performed in refluxing toluene. epa.govdntb.gov.ua The pH of the reaction medium can also be important, with some L-proline catalyzed syntheses being optimized at a specific pH of 4.2 in aqueous media. ijrar.org
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of benzimidazole derivatives. scispace.comresearchgate.neteurekaselect.com This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.govnih.govscienceopen.com Microwave irradiation has been successfully applied to the synthesis of a wide range of benzimidazoles, including 1,2-disubstituted derivatives, often under solvent-free conditions. nih.govnih.gov
Table 2: Impact of Reaction Conditions on Benzimidazole Synthesis
| Parameter | Effect on Reaction | Examples |
|---|---|---|
| Solvent | Influences solubility, reaction rate, and yield. researchgate.netresearchgate.net | High yields in polar solvents like methanol; researchgate.net eco-friendly synthesis in water. researchgate.netijrar.org |
| Temperature | Affects reaction rate and selectivity. | Many modern methods operate at room temperature; researchgate.net others require heating or reflux. dntb.gov.ua |
| pH | Can be critical for catalyst activity and reaction pathway. | L-proline catalyzed reactions optimized at pH 4.2. ijrar.org |
| Microwave Irradiation | Drastically reduces reaction times and often improves yields. eurekaselect.comnih.gov | Synthesis of triazoloquinazolinones and benzimidazoquinazolinones in minutes with nearly quantitative yields. nih.govscienceopen.com |
Process Efficiency, Telescoping Steps, and Scalability Considerations
For the industrial production of pharmaceuticals, process efficiency, the ability to combine reaction steps (telescoping), and the scalability of the synthesis are of paramount importance.
Process Efficiency: Efficient synthetic processes aim to maximize the yield of the desired product while minimizing waste, energy consumption, and the number of operational steps. The development of one-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, is a key strategy for improving process efficiency. cdnsciencepub.comresearchgate.net The use of recyclable catalysts also contributes to a more sustainable and cost-effective process. cdnsciencepub.com
Telescoping Steps: Telescoping, or telescoping reactions, involves the direct transfer of a reaction mixture from one step to the next without work-up and purification of the intermediate. This approach reduces solvent usage, waste generation, and processing time. The development of a new synthetic route for a key benzimidazole intermediate, BYK308944, focused on optimizing each step with the goal of creating a process suitable for large-scale preparation, likely involving telescoping strategies. acs.org
Scalability: A scalable process is one that can be successfully and safely scaled up from the laboratory to a production environment. When developing a synthetic route, it is crucial to consider factors that may affect scalability, such as heat transfer, mixing, and the handling of reagents and by-products. The preliminary large-scale synthesis of a 1,2-disubstituted benzimidazole (20 mmol scale) under microwave irradiation demonstrated the potential for scaling up these efficient methods. nih.gov
Characterization and Mitigation of By-products in Synthetic Pathways
The formation of by-products is a common challenge in chemical synthesis and can significantly impact the yield and purity of the desired product. Identifying these by-products and developing strategies to minimize their formation is a critical aspect of process optimization.
In the synthesis of benzimidazoles, by-products can arise from incomplete reactions, side reactions, or the degradation of starting materials or products. For example, the condensation of o-phenylenediamine with carboxylic acids can sometimes lead to the formation of impurities if the reaction conditions are not carefully controlled. orientjchem.org Similarly, certain synthetic methods are noted to produce fewer impurities than others. For instance, using o-phenylenediamine dihydrochloride (B599025) in microwave-assisted synthesis can lead to reduced color impurities.
The characterization of by-products is typically achieved using analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. Once identified, strategies can be implemented to mitigate their formation. These strategies may include:
Optimizing Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and stoichiometry of reagents can often favor the desired reaction pathway and suppress the formation of by-products.
Choice of Catalyst and Solvent: The selection of a more selective catalyst or a different solvent can significantly reduce the formation of unwanted side products.
Purification Methods: Effective purification techniques, such as recrystallization or column chromatography, are essential for removing any by-products that are formed, ensuring the final product meets the required purity specifications. ijarsct.co.in
Advanced Computational and Theoretical Investigations of 2 N Methylbenzimidazole 1,2 Diamine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for exploring the fundamental characteristics of benzimidazole (B57391) derivatives. These methods allow for a detailed examination of the molecule's electronic landscape and structural parameters.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. ajrcps.com For benzimidazole derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to optimize the molecular geometry in the gas phase. nih.gov These studies provide precise information on bond lengths, bond angles, and dihedral angles. ajrcps.com For instance, in related benzimidazole structures, the bond lengths within the imidazole (B134444) ring, such as N2-C15 and N3-C15, have been calculated to be approximately 1.400 Å and 1.307 Å, respectively. researchgate.net The optimized geometry from DFT calculations can then be compared with experimental data, often showing a high degree of correlation. nih.gov This computational approach is fundamental to understanding the molecule's stable conformation and the distribution of electrons within its framework.
Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. nih.gov The HOMO represents the ability to donate an electron, influencing nucleophilicity, while the LUMO signifies the ability to accept an electron, determining electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov
A smaller energy gap suggests that a molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For various benzimidazole derivatives, this energy gap has been calculated, providing insights into their electronic behavior. nih.govnih.gov
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Benzimidazole Derivatives (Calculated via DFT)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole | -5.8170 | -0.8904 | 4.9266 | nih.gov |
| Generic Benzimidazole Derivative 1 | -6.25 | -1.23 | 5.02 | nih.gov |
| Generic Benzimidazole Derivative 2 | -6.18 | -1.15 | 5.03 | nih.gov |
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov MESP maps illustrate regions of varying electric potential, with red indicating negative potential (electron-rich areas, prone to electrophilic attack) and blue indicating positive potential (electron-poor areas, prone to nucleophilic attack). nih.govyale.edu For benzimidazole compounds, negative potential is typically localized over electronegative atoms like nitrogen, while positive regions are found around hydrogen atoms. nih.govnih.gov Electronegativity, the tendency of an atom to attract a bonding pair of electrons, is another fundamental concept that helps in understanding the charge distribution within the molecule. yale.edu
Proton affinity refers to the negative of the enthalpy change in the reaction between a chemical species and a proton in the gas phase. It is a fundamental measure of a molecule's basicity. Chemical hardness (η) and softness (S) are concepts derived from DFT that quantify the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, making them less reactive, while soft molecules have a small gap and are more reactive. libretexts.org These parameters are calculated using the energies of the frontier orbitals:
Hardness (η) = (ELUMO - EHOMO) / 2
Softness (S) = 1 / η
These calculations help in predicting the reactivity of different sites within the 2-N-methylbenzimidazole-1,2-diamine molecule, particularly its behavior as a Lewis base.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the molecule in motion. nih.gov MD simulations model the atomic movements over time by applying the laws of classical mechanics, allowing for the exploration of a molecule's conformational landscape and flexibility. nih.govyoutube.com This is particularly important for understanding how the molecule might interact with biological targets, as it can adopt various shapes and orientations. nih.gov
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. libretexts.org Benzimidazoles are well-known to exhibit annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the imidazole ring. encyclopedia.pubnih.gov
For this compound, several tautomeric and isomeric forms are possible. Computational methods like DFT can be employed to calculate the relative energies of these different forms to determine the most stable tautomer. nih.gov The (E) and (Z) isomeric forms around the C=N double bond can also be investigated. nih.gov In the gas phase, calculations often indicate a preference for one tautomeric form over others based on its lower energy. nih.gov The study of tautomerism is essential as different tautomers can exhibit distinct biological activities and chemical properties.
Dynamical Behavior of Intermolecular Interactions
The study of intermolecular interactions is crucial for understanding the solid-state properties and biological behavior of molecular compounds. For benzimidazole derivatives, computational methods such as molecular dynamics (MD) simulations and quantitative lattice energy analysis are employed to elucidate the nature and strength of these interactions.
MD simulations provide a dynamic picture of how a molecule interacts with its environment over time. For instance, simulations of benzimidazole derivatives complexed with biological targets like beta-tubulin reveal the stability of the protein-ligand complex. nih.govsemanticscholar.org These studies monitor fluctuations in the protein backbone and the persistence of intermolecular contacts, such as hydrogen bonds and hydrophobic interactions, throughout the simulation. nih.govsemanticscholar.org The root-mean-square deviation (RMSD) is often calculated to assess the conformational stability of the complex, with stable systems showing minimal fluctuations over time. semanticscholar.orgresearchgate.net
| Interaction Type | Typical Energy Contribution (kcal/mol) | Description |
| N-H···N Hydrogen Bond | -14.0 to -18.5 | Strong interaction forming primary structural motifs like dimers. |
| C-H···N Hydrogen Bond | -2.0 to -5.0 | Weaker hydrogen bond contributing to the overall packing. |
| π–π Stacking | Variable | Attraction between aromatic rings, often in an offset fashion. |
| Hydrophobic Contacts | Variable | Non-polar interactions crucial for binding within protein pockets. |
| Polar Interactions | Variable | Interactions mediated by polar residues or water molecules. |
This table summarizes typical intermolecular interactions and their estimated energy contributions for benzimidazole derivatives, as determined by computational lattice energy analysis. orientaljphysicalsciences.org
Prediction of Regioselectivity and Detailed Reaction Mechanism Studies
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the outcome of chemical reactions and elucidating their mechanisms. This is especially valuable in the synthesis of substituted benzimidazoles, where regioselectivity—the preferential formation of one constitutional isomer over another—is a key consideration.
The most common synthesis of the benzimidazole core involves the cyclocondensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. nih.govnih.gov DFT studies can model the reaction pathway, calculating the energies of reactants, transition states, and products to determine the most favorable mechanism. nih.gov For instance, in the reaction between o-phenylenediamine and an aldehyde, a plausible mechanism involves the initial nucleophilic attack of an amino group on the aldehyde carbon, followed by intramolecular cyclization and subsequent dehydration. nih.gov
Computational models can also predict regioselectivity in substitution reactions on the benzimidazole ring itself. By calculating local reactivity descriptors, such as Fukui functions or mapping the Molecular Electrostatic Potential (MEP), chemists can identify the most nucleophilic or electrophilic sites on the molecule. researchgate.netmdpi.com This information helps predict where substituents are most likely to attach. For example, computational models have been used to design and synthesize 2,5(6)-substituted benzimidazoles by predicting which functional groups would favor interactions with specific amino acid residues in a target enzyme, thereby guiding the synthetic strategy. nih.gov
| Synthetic Method | Key Reactants | Influencing Factors on Regioselectivity | Computational Approach |
| Phillips-Ladenburg Synthesis | o-phenylenediamine, Aldehyde/Carboxylic Acid | Nature of aldehyde substituent, reaction conditions. | DFT mechanism studies. nih.gov |
| Weidenhagen Synthesis | o-phenylenediamine, Aldehyde with oxidant | Oxidizing agent, electronic properties of aldehyde. | Not specified in results. |
| Pd-Catalyzed Coupling | Halogenated benzimidazole, Boronic acid/Amine | Catalyst system, protecting groups, electronic nature of reactants. | Pharmacophore modeling to guide substituent choice. nih.gov |
This table outlines common synthetic routes to benzimidazoles and the factors that govern regioselectivity, which can be investigated using computational methods.
Theoretical Vibrational Spectroscopy and Anharmonic Interaction Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Theoretical calculations are indispensable for interpreting these complex spectra. By using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can compute the vibrational frequencies of a molecule. nih.govmdpi.com
These calculated spectra are often compared with experimental data to confirm the molecular structure. nih.govmdpi.com A detailed assignment of each vibrational mode is typically achieved through a Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. mdpi.com For benzimidazole derivatives, characteristic vibrations include N-H stretching (typically around 3200-3400 cm⁻¹), C=N stretching (around 1600-1630 cm⁻¹), and various C-C and C-H vibrations of the aromatic system. mdpi.comresearchgate.net
While standard DFT calculations often rely on the harmonic approximation, real molecular vibrations are anharmonic. This discrepancy can lead to differences between theoretical and experimental frequencies. To improve accuracy, calculated frequencies are often uniformly scaled. For a more rigorous treatment, anharmonic interaction analysis can be performed. This advanced computational approach explicitly calculates the effects of anharmonicity, providing a more accurate prediction of vibrational frequencies and revealing details about the coupling between different vibrational modes and the presence of overtone and combination bands.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Assignment (PED Contribution %) |
| O-H Stretch | - | 3619 | ν(O-H) (100%) |
| N-H Stretch | 3401 | 3599 | ν(N-H) |
| C=O Stretch | 1708 | 1776 | ν(C=O) (pure) |
| C=C Stretch (Aromatic) | 1574 | 1588 | ν(C-C) (34%) |
| C=N Stretch | - | ~1630 | ν(C=N) |
This table presents a comparison of experimental and theoretical vibrational frequencies for functional groups found in various benzimidazole derivatives. The data is compiled from studies on related molecules. mdpi.comresearchgate.net
Computational Ligand-Target Interaction Profiling
A primary application of computational chemistry in drug discovery is the prediction of how a potential drug molecule (a ligand) will bind to its biological target, typically a protein or enzyme. For benzimidazole derivatives, which exhibit a wide range of biological activities, molecular docking and MD simulations are standard tools for this purpose. mdpi.comnih.govnih.gov
Molecular docking programs (e.g., AutoDock, GOLD) predict the preferred orientation of a ligand within the active site of a target protein, generating a binding score or affinity (often in kcal/mol) that estimates the strength of the interaction. nih.govmdpi.comaip.org These studies have been performed for benzimidazoles against numerous targets, including tubulin (anticancer/anthelmintic), DNA gyrase (antibacterial), various kinases (anticancer), and cholinesterases (anti-Alzheimer's). nih.govnih.govaip.orgorientjchem.org The docking results provide crucial insights into the specific intermolecular interactions—such as hydrogen bonds, hydrophobic contacts, and π-stacking—that stabilize the ligand in the binding pocket. nih.gov
Following docking, MD simulations are often run to assess the dynamic stability of the predicted ligand-protein complex. researchgate.nettandfonline.com These simulations can confirm whether the key interactions identified in docking are maintained over time in a more realistic, solvated environment. semanticscholar.org Furthermore, DFT analysis can be used to study the electronic properties of the ligand itself, confirming the nature of hydrogen bonding interactions and other electronic characteristics that are critical for binding. nih.govresearchgate.net This multi-faceted computational approach allows for the rational design and optimization of new benzimidazole-based therapeutic agents. nih.govnih.gov
| Benzimidazole Derivative Type | Protein Target | Target PDB ID | Key Interacting Residues / Findings |
| 2-Aryl Benzimidazoles | EGFR, VEGFR-2, PDGFR | Not specified | Compounds act as multi-target kinase inhibitors. nih.gov |
| N-Mannich Bases | NMDA Receptors | 4NF8, 4JWY, etc. | Potential anticonvulsant activity. ijpsr.com |
| 1,2-Disubstituted Benzimidazoles | DNA Gyrase B | 4KFG | Electron-withdrawing groups enhance binding affinity. aip.org |
| Amido-Substituted Benzimidazoles | Human Dipeptidyl Peptidase III | Not specified | Amido group at termini enhances inhibitory potential. mdpi.com |
| 2-Phenyl Benzimidazoles | Beta-tubulin | Not specified | Binds to colchicine (B1669291) site; hydrophobic and polar contacts. nih.gov |
| Substituted Benzimidazoles | KasA (M. tuberculosis) | 6P9K | Hydrogen bonds with p-amino phenyl ring and benzimidazole N. researchgate.netnih.gov |
| Benzimidazole-Pyrrole Hybrids | Acetylcholinesterase (AChE) | Not specified | Nitro groups on both benzimidazole and phenyl rings enhance inhibition. nih.gov |
This table summarizes findings from various computational ligand-target interaction studies on benzimidazole derivatives, showcasing the diversity of biological targets and the insights gained from molecular docking and simulation.
Coordination Chemistry and Ligand Properties of 2 N Methylbenzimidazole 1,2 Diamine
Ligand Design Principles and Potential Binding Modes of the Diamine Moiety
The design of ligands is fundamental to the development of coordination compounds with specific properties. For a molecule like 2-N-methylbenzimidazole-1,2-diamine, its potential as a ligand is rooted in the presence of multiple nitrogen donor atoms and its structural arrangement, which allows for chelation.
Nitrogen Donor Atom Coordination Sites
Nitrogen-donor ligands are a major class of compounds used in coordination chemistry due to the ability of nitrogen's lone pair of electrons to form stable coordinate bonds with metal ions. alfa-chemistry.comalfachemic.com The molecule this compound incorporates several potential nitrogen donor sites within its structure. These include the nitrogen atoms of the diamine group attached to the benzene (B151609) ring and the nitrogen atoms within the benzimidazole (B57391) ring system.
Benzimidazole and its derivatives are known to coordinate to metal ions primarily through the sp2-hybridized imine nitrogen atom of the imidazole (B134444) ring. nih.govroyalsocietypublishing.orgresearchgate.net The diamine functionality, similar to 1,2-diaminoethane (ethylenediamine), provides two additional amine nitrogen atoms. nih.gov These amine groups are excellent sigma donors and can readily coordinate to a metal center. alfa-chemistry.com Therefore, the molecule can be expected to act as a bidentate or potentially a tridentate ligand, engaging the metal ion through two or more of its available nitrogen atoms.
Chelation Effects and Macrocyclic Ligand Formation Potential
When a ligand binds to a metal ion through two or more donor atoms simultaneously, it forms a ring structure known as a chelate. unacademy.com This process, called chelation, results in a complex that is significantly more stable than a similar complex formed with monodentate ligands (ligands that bind through only one donor atom). This enhanced stability is known as the chelate effect. unacademy.commathabhangacollege.ac.inwikipedia.org The primary reason for the chelate effect is a favorable increase in entropy; the multidentate ligand displaces multiple solvent molecules (like water), leading to a greater number of free particles in the system. wikipedia.org Given the proximate positioning of the two amino groups in the diamine moiety, this compound is ideally structured to act as a chelating ligand, forming a stable five-membered ring with a metal ion. wikipedia.orgrsc.org
Furthermore, diamine compounds are foundational building blocks in the synthesis of macrocyclic ligands. analis.com.myrasayanjournal.co.in These large-ring molecules can encapsulate a metal ion within their central cavity. The synthesis often involves a template reaction, where a metal ion directs the condensation of diamines with dicarbonyl compounds (like dialdehydes or diketones) to form the macrocycle around the metal. nih.govnih.govrsc.org The diamine moiety of this compound makes it a suitable precursor for creating complex tetraaza macrocycles through Schiff base condensation reactions. analis.com.myrasayanjournal.co.in
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involves the reaction of a ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure, stoichiometry, and physical properties.
Complexation with Transition Metal Ions (e.g., Cu(II), Fe(II), Zn(II), Hg(II), Cd(II), Ni(II), Ru(II), Pd(II))
Benzimidazole and diamine-based ligands are known to form stable complexes with a wide array of transition metal ions. nih.govroyalsocietypublishing.orgnih.gov The synthesis of such complexes is typically straightforward, often achieved by mixing the ligand and a soluble metal salt (e.g., chlorides, acetates, or nitrates) in a solvent like ethanol (B145695) or methanol (B129727). royalsocietypublishing.orgrasayanjournal.co.in The reaction mixture may be heated to facilitate the complexation. analis.com.my
While specific studies on this compound are scarce, extensive research on related benzimidazole derivatives demonstrates their ability to form complexes with Cu(II), Fe(II), Zn(II), Ni(II), and Cd(II). nih.govroyalsocietypublishing.orgrsc.org For instance, complexes of Cu(II), Co(II), and Zn(II) have been prepared with ligands derived from 1-methyl-2-aminobenzimidazole. nih.gov Similarly, palladium(II) complexes are well-documented with ligands containing the benzimidazole framework. nih.gov The coordination chemistry of ruthenium with N-donor ligands is also vast, suggesting that Ru(II) would readily form complexes. royalsocietypublishing.org Given this extensive precedent, this compound is expected to react similarly with these transition metals to form stable coordination compounds.
Stoichiometry and Solution Stability Constants of Formed Complexes
The stoichiometry of a metal complex refers to the ratio of metal ions to ligands. For bidentate ligands like ethylenediamine, it is common to see 1:1, 1:2, and 1:3 metal-to-ligand ratios, forming species such as [M(L)]2+, [M(L)2]2+, and [M(L)3]2+. wikipedia.org The stoichiometry of complexes with benzimidazole-derived ligands can vary, with both 1:1 and 1:2 ratios being reported. nih.govnih.gov
The stability of a metal complex in solution is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a stronger metal-ligand interaction and a more stable complex. wikipedia.orgissr.edu.kh For divalent first-row transition metals, the stability of their complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). wikipedia.orgfiveable.menih.gov This trend is largely independent of the specific ligand involved and is attributed to variations in ionic radius and ligand field stabilization energy across the series. wikipedia.orglibretexts.org
Specific stability constants for this compound are not available in the literature. However, data from analogous bidentate N,N'-donor ligands can provide an estimate of the expected values and trends.
| Metal Ion | log β₂ (Ethylenediamine) | log β₃ (Ethylenediamine) | log β (Other Ligands) | Reference |
|---|---|---|---|---|
| Cu(II) | 19.7 | 20.0 | 18.8 (EDTA) | wikipedia.orgissr.edu.khscirp.org |
| Ni(II) | 13.5 | 17.6 | 18.4 (EDTA) | researchgate.netoup.com |
| Zn(II) | 10.6 | 12.1 | 16.5 (EDTA) | researchgate.net |
| Fe(II) | 9.6 | 11.0 | 14.3 (EDTA) | wikipedia.org |
| Cd(II) | 10.1 | 12.1 | 16.4 (EDTA) | wikipedia.orgresearchgate.net |
| Hg(II) | 25.97 (β₂) | - | 21.8 (EDTA) | tandfonline.comtandfonline.comresearchgate.netresearchgate.net |
Electrochemical Behavior and Redox Properties of Coordination Compounds
The electrochemical properties of coordination compounds are of great interest as they determine their applicability in areas such as catalysis and materials science. mdpi.com These properties are typically investigated using techniques like cyclic voltammetry. nih.govrsc.org
The coordination of a ligand to a metal center significantly influences the redox potential of the metal ion. By varying the ligand, it is possible to tune the thermodynamic and kinetic parameters of the complex, including the ease with which the metal ion can be oxidized or reduced. nih.gov Generally, electron-donating ligands stabilize higher oxidation states of the metal, making reduction more difficult (shifting the redox potential to more negative values). Conversely, electron-withdrawing ligands stabilize lower oxidation states, making oxidation more difficult.
In addition to metal-centered redox processes, the ligand itself can be redox-active. mdpi.combrynmawr.edu Ligands like α-diimines can accept electrons, forming radical anions or dianions. mdpi.comacs.org Benzimidazole-containing ligands can also participate in redox reactions. rsc.org The electrochemical behavior of a complex of this compound would therefore be a combination of the redox properties of the coordinated metal ion and any intrinsic redox activity of the ligand framework itself. The interplay between these two can lead to complex and useful electrochemical behavior, such as in the catalytic reduction of CO₂. rsc.org
Influence of Substituents on Ligand Field and Coordination Geometry
The coordination environment of a metal ion is significantly influenced by the electronic and steric properties of its ligands. In the case of complexes formed with 2-aminobenzimidazole (B67599) derivatives, substituents on the benzimidazole ring or the amino groups can dramatically alter the ligand field strength and the resulting coordination geometry. These modifications can tune the physical and chemical properties of the metal complexes, such as their magnetic behavior, redox potentials, and catalytic activity. preprints.orgresearchgate.net
The electronic effects of substituents are a primary factor in modulating the ligand field. Electron-donating groups (EDGs) attached to the benzimidazole skeleton increase the electron density on the coordinating nitrogen atoms. This enhancement of the ligand's donor capacity leads to a stronger metal-ligand bond and typically a larger ligand field splitting. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the donor atoms, weakening the metal-ligand interaction and resulting in a smaller ligand field splitting. beilstein-journals.org For instance, in related copper(II) complexes with substituted benzimidazole ligands, the introduction of an electron-withdrawing nitro group can influence the electronic environment of the metal center, which in turn affects the stability and reactivity of the complex. nih.govnih.gov
The interplay between steric and electronic effects can be complex. A substituent might be electronically withdrawing but sterically demanding, leading to competing influences on the coordination sphere. The final geometry—be it tetrahedral, square planar, or octahedral—is a result of the metal ion's preferred geometry and the ligand's specific steric and electronic profile. preprints.orgresearchgate.net In nickel(II) and copper(II) complexes with sulfonated 2-aminobenzimidazole derivatives, spectral data indicate that tetrahedral or distorted octahedral geometries can be adopted depending on the specific ligand and metal ion. preprints.org
Table 1: Predicted Influence of Substituents on Coordination Properties of this compound Complexes
| Substituent Position | Substituent Type | Predicted Effect on Ligand Field | Predicted Influence on Coordination Geometry |
| Benzimidazole Ring (e.g., C5 or C6) | Electron-Donating (e.g., -OCH₃, -CH₃) | Increase in ligand field strength | Favors more stable, higher coordination numbers |
| Benzimidazole Ring (e.g., C5 or C6) | Electron-Withdrawing (e.g., -NO₂, -Cl) | Decrease in ligand field strength | May lead to elongated bonds or distorted geometries |
| Amino Group (N1 or N2) | Bulky Alkyl Group | Minimal electronic effect | Significant steric hindrance, may force lower coordination numbers or distorted geometries (e.g., tetrahedral over square planar) |
Supramolecular Assembly via Metal-Ligand Coordination
Supramolecular chemistry involves the organization of molecules into larger, well-defined structures through non-covalent interactions. researchgate.net Metal-ligand coordination is a powerful tool in this field, providing directional and strong interactions that can be used to construct complex architectures. nih.gov Benzimidazole derivatives are excellent building blocks for supramolecular assembly due to their versatile coordination capabilities via the imidazole nitrogen atoms and the potential for secondary interactions like hydrogen bonding and π-π stacking. researchgate.netnih.gov
The compound this compound is well-suited to participate in the formation of metallosupramolecular structures. The two nitrogen atoms of the diamine moiety and the imine nitrogen of the benzimidazole ring can act as coordination sites for metal ions. This allows the ligand to bridge multiple metal centers, leading to the formation of coordination polymers, metal-organic frameworks (MOFs), and discrete polynuclear complexes. researchgate.netnih.gov The specific structure of the resulting assembly is determined by the coordination preferences of the metal ion, the geometry of the ligand, and the reaction conditions. researchgate.net
Furthermore, the aromatic benzimidazole ring system facilitates π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings attract each other, provide additional stability to the supramolecular architecture. nih.gov The stacking of benzimidazole moieties can lead to the formation of columnar or layered structures. The combination of metal coordination, hydrogen bonding, and π-π stacking allows for the construction of sophisticated supramolecular systems with potentially interesting properties, such as porosity or unique magnetic behaviors. nih.gov The design and synthesis of these materials can lead to applications in areas like catalysis, sensing, and materials science. rsc.orgtib.eu
Table 2: Key Interactions in the Supramolecular Assembly of Benzimidazole-Based Complexes
| Interaction Type | Participating Groups | Role in Assembly | Resulting Structure |
| Metal-Ligand Coordination | Imidazole and Amine Nitrogens, Metal Ion | Primary directional bonding | Formation of discrete complexes, coordination polymers, or MOFs researchgate.netnih.gov |
| Hydrogen Bonding | N-H groups, Nitrogen atoms, Counter-ions, Solvents | Directional linkage of complex units | Extended 1D, 2D, or 3D networks nih.govrsc.org |
| π-π Stacking | Benzimidazole Aromatic Rings | Stabilization through aromatic interactions | Formation of layered or columnar structures nih.gov |
Molecular Interactions and Supramolecular Architectures Involving 2 N Methylbenzimidazole 1,2 Diamine
π-Stacking Interactions and Aromatic Stacking Phenomena
Beyond hydrogen bonding, the aromatic benzimidazole (B57391) core of 2-N-methylbenzimidazole-1,2-diamine facilitates π-stacking interactions, which are crucial non-covalent forces in the assembly of aromatic molecules. nih.gov These interactions arise from the electrostatic and dispersion forces between the delocalized π-electrons of adjacent aromatic rings. nih.gov While the term might suggest a perfectly face-to-face arrangement, in reality, offset or slipped-stacking geometries are more common and energetically favorable for many aromatic systems, including those with nitrogen-containing heterocycles. rsc.org This parallel-displaced structure benefits from π–σ attraction, which increases with the degree of offset. rsc.org
The electron-rich nature of the imidazole (B134444) ring enhances its ability to participate in π–π interactions. nih.gov In benzimidazole derivatives, these stacking interactions, in concert with other non-covalent forces like metal coordination or hydrogen bonding, can induce self-assembly into a variety of supramolecular materials. researchgate.net The interplay between the π-system and other functional groups determines the final architecture. Computational studies on benzene (B151609) and other polycyclic aromatic hydrocarbons show that while smaller aromatic dimers are bound by amounts similar to their saturated counterparts, larger aromatic systems exhibit a significantly enhanced stabilization from the π-stacking effect. comporgchem.com This underscores the importance of the π-system in directing the association of larger aromatic molecules. comporgchem.com
Impact of Intermolecular Interactions on Crystal Packing and Material Properties
The combination of strong, directional hydrogen bonds and weaker, more diffuse π-stacking interactions has a profound impact on the crystal packing of this compound. The final solid-state structure represents a fine balance between these competing and cooperating forces, aimed at achieving the most stable energetic arrangement and efficient space-filling.
Self-Assembly Processes Leading to Supramolecular Structures
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. nih.gov The specific chemical information encoded in a molecule—its shape, size, and functional groups—guides this "bottom-up" approach to building complex architectures. ru.nl this compound is a prime candidate for such processes due to its capacity for both hydrogen bonding and π-stacking.
The physicochemical properties of the benzimidazole unit allow for assembly through various chemistries. researchgate.net The directional and specific nature of hydrogen bonding can lead to the formation of well-defined one- or two-dimensional structures, such as the dimeric units or tapes mentioned previously. whiterose.ac.ukresearchgate.net These initial assemblies can then further organize through π-stacking interactions to form more complex, hierarchical superstructures like layers or frameworks. researchgate.net The conditions used for the assembly process, such as solvent and temperature, can significantly influence the final structure and morphology of the resulting material. researchgate.net By modifying the benzimidazole core with different substituents, it is possible to tune the intermolecular interactions and thus control the resulting self-assembled structures, which can range from discrete crystals to advanced macrostructures. researchgate.net
Investigation of Derivatives and Analogues of 2 N Methylbenzimidazole 1,2 Diamine
Rational Design Principles for Structural Modification and Functionalization
The design of new derivatives of 2-N-methylbenzimidazole-1,2-diamine is guided by established medicinal chemistry principles. The benzimidazole (B57391) core is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. researchgate.net Modifications are strategically planned to enhance specific properties such as binding affinity, selectivity, and pharmacokinetic profiles.
Key principles for modification include:
Target-Oriented Design: Modifications are often designed based on the known structure of a biological target. For instance, incorporating groups that can form specific hydrogen bonds or hydrophobic interactions with a receptor's binding site can significantly improve potency.
Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or reducing toxicity.
Structure-Activity Relationship (SAR) Studies: SAR studies systematically investigate how changes in the structure of a molecule affect its biological activity. mdpi.com This data-driven approach helps in identifying which parts of the molecule are essential for its function and which can be modified to improve its properties. mdpi.comnih.gov For example, substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus have been shown to greatly influence anti-inflammatory activity. mdpi.com
Improving Physicochemical Properties: Modifications can be made to alter properties like solubility, lipophilicity, and metabolic stability. For example, adding a methyl group can increase lipophilicity, potentially improving membrane permeability.
Synthetic Routes to Functionalized Analogues and Hybrid Heterocyclic Systems
A variety of synthetic methods are employed to create functionalized analogues of this compound and to incorporate this scaffold into larger, hybrid heterocyclic systems. nih.govresearchgate.net
Electrophilic and Nucleophilic Substitution Reactions at the Benzene (B151609) Ring
The benzene portion of the benzimidazole ring system is susceptible to electrophilic substitution reactions. chemicalbook.com The specific position of substitution (positions 4, 5, 6, and 7) is directed by the existing substituents on the ring. chemicalbook.com Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org The catalyst in these reactions plays a crucial role in generating a strong electrophile that can attack the aromatic ring. libretexts.org
Nucleophilic aromatic substitution on the benzene ring is generally less common and requires the presence of strong electron-withdrawing groups on the ring to activate it towards attack by a nucleophile. libretexts.orgyoutube.com
Derivatization of the 2-Amino Group
The 2-amino group of this compound is a key site for derivatization. It can readily undergo reactions with various electrophiles. For example, it can be acylated using acyl chlorides or anhydrides to form amides. It can also be alkylated or arylated. These modifications can significantly alter the compound's biological activity. nih.gov
Modifications and Substitutions on the N-Methyl Group
The N-methyl group on the imidazole (B134444) ring can also be a target for modification, although this is less common than derivatization of the amino groups or the benzene ring. Strategies could involve demethylation followed by re-alkylation with different alkyl groups to probe the steric and electronic requirements of a particular biological target.
Structure-Property Relationships and Their Theoretical Underpinnings
Understanding the relationship between the structure of a molecule and its properties is fundamental to rational drug design. mdpi.com For benzimidazole derivatives, this involves studying how different substituents affect factors like electronic distribution, conformation, and intermolecular interactions.
Theoretical methods, such as Density Functional Theory (DFT), are powerful tools for investigating these relationships. nih.govresearchgate.net DFT calculations can provide insights into:
Electronic Properties: Parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the HOMO-LUMO energy gap, can be calculated to understand the molecule's reactivity and electronic transitions. nih.gov
Molecular Geometry: Optimized geometric parameters can be calculated and compared with experimental data from techniques like X-ray crystallography. nih.gov
Spectroscopic Properties: Theoretical calculations can help in the interpretation of experimental spectra, such as UV-visible and NMR. nih.gov
Non-covalent Interactions: Natural Bond Orbital (NBO) analysis can be used to study intramolecular and intermolecular hydrogen bonding and other non-covalent interactions that are crucial for biological activity. researchgate.net
These theoretical studies, in conjunction with experimental data, provide a deeper understanding of the structure-property relationships that govern the behavior of these compounds. nih.gov
Exploration of Novel Heterocyclic Systems Incorporating the this compound Scaffold
The this compound scaffold can serve as a building block for the synthesis of more complex, novel heterocyclic systems. researchgate.net This can be achieved by fusing other heterocyclic rings onto the benzimidazole core or by linking the benzimidazole to other heterocyclic moieties.
Examples of such hybrid systems include:
Benzimidazole-triazole hybrids: These have been synthesized and shown to possess biological activity.
Benzimidazole-oxadiazole hybrids: These have also been investigated for their potential therapeutic applications. mdpi.com
Benzimidazole-pyrazole hybrids: The synthesis of these hybrid molecules has been reported, and they have been evaluated for various biological activities. nih.gov
The creation of these hybrid molecules aims to combine the favorable properties of the benzimidazole scaffold with those of other heterocyclic systems to generate novel compounds with enhanced or unique biological profiles. researchgate.net
Crystallography and Spectroscopic Characterization of 2 N Methylbenzimidazole 1,2 Diamine and Its Complexes
X-ray Diffraction Studies
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single crystal X-ray diffraction analysis would be the definitive method to establish the absolute structure of 2-N-methylbenzimidazole-1,2-diamine. This technique would yield detailed crystallographic data, which is typically presented in a standardized format.
A hypothetical data table for the single crystal X-ray diffraction of this compound would look like this:
| Parameter | Value |
| Chemical formula | C₈H₁₀N₄ |
| Formula weight | 162.19 g/mol |
| Crystal system | [e.g., Monoclinic] |
| Space group | [e.g., P2₁/c] |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | 90 |
| β (°) | [Value] |
| γ (°) | 90 |
| Volume (ų) | [Value] |
| Z | [Value] |
| Density (calculated) (g/cm³) | [Value] |
| Absorption coefficient (mm⁻¹) | [Value] |
| F(000) | [Value] |
| Crystal size (mm³) | [Value] |
| θ range for data collection (°) | [Value] |
| Reflections collected | [Value] |
| Independent reflections | [Value] |
| R_int | [Value] |
| Goodness-of-fit on F² | [Value] |
| Final R indices [I > 2σ(I)] | R₁ = [Value], wR₂ = [Value] |
| R indices (all data) | R₁ = [Value], wR₂ = [Value] |
Structural Analysis of Co-crystals and Coordination Compounds
The ability of this compound to form co-crystals and coordination compounds would be of significant interest. The diamine functionality, coupled with the benzimidazole (B57391) core, provides multiple sites for hydrogen bonding and metal coordination. X-ray diffraction would be crucial in elucidating the structural details of these multi-component systems, revealing how the molecule interacts with co-formers or metal ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms.
¹H and ¹³C NMR for Structural Elucidation and Purity Assessment
¹H and ¹³C NMR spectra would be fundamental for confirming the molecular structure of this compound. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum would provide information about the number and connectivity of the protons. The ¹³C NMR spectrum would complement this by identifying the chemical environment of each carbon atom in the molecule. These techniques are also routinely used to assess the purity of the synthesized compound.
A hypothetical data table for the NMR data of this compound would be structured as follows:
¹H NMR (in [Solvent], [Frequency] MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| [Value] | [e.g., s] | [e.g., 3H] | N-CH₃ |
| [Value] | [e.g., br s] | [e.g., 2H] | NH₂ |
| [Value] | [e.g., m] | [e.g., 4H] | Aromatic-H |
¹³C NMR (in [Solvent], [Frequency] MHz):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| [Value] | N-CH₃ |
| [Value] | Aromatic-C |
| [Value] | Aromatic-C |
| [Value] | Aromatic-C |
Dynamic NMR Studies for Rotational Behaviors
Dynamic NMR (DNMR) studies could be employed to investigate conformational changes or restricted rotation within the this compound molecule. For instance, the rotation around the C-N bond of the amino group or the methylamino group might be hindered, leading to temperature-dependent changes in the NMR spectra. Such studies would provide valuable information on the energy barriers associated with these dynamic processes.
Vibrational Spectroscopy
A hypothetical data table for the vibrational spectroscopy data would appear as:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| [e.g., 3400-3300] | [e.g., m, br] | N-H stretching (amine) |
| [e.g., 3200] | [e.g., w] | N-H stretching (imidazole) |
| [e.g., 3050] | [e.g., w] | Aromatic C-H stretching |
| [e.g., 2950] | [e.g., w] | Aliphatic C-H stretching (methyl) |
| [e.g., 1620] | [e.g., s] | C=N stretching |
| [e.g., 1600, 1450] | [e.g., m] | Aromatic C=C stretching |
| [e.g., 1300] | [e.g., m] | C-N stretching |
Based on a comprehensive search of scientific literature and chemical databases, there is no available crystallographic or spectroscopic data (Fourier Transform Infrared, Raman, Ultraviolet-Visible, or Mass Spectrometry) for the specific chemical compound “this compound”.
This compound does not appear to be a commercially available or widely synthesized molecule, and as a result, its analytical characterization has not been published in the accessible scientific literature.
Therefore, it is not possible to provide the detailed research findings and data tables for the requested sections on its spectroscopic characterization. Information is available for related but structurally distinct compounds such as 2-methylbenzimidazole and 2-aminobenzimidazole (B67599), but this data is not applicable to the specific molecule requested.
Q & A
Q. What are the standard synthetic routes for preparing 2-N-methylbenzimidazole-1,2-diamine, and how do reaction conditions influence product yield?
- Methodological Answer : The most common method involves cyclocondensation of o-phenylenediamine derivatives with carboxylic acids or acyl chlorides. For example:
- Acid-catalyzed synthesis : Heating o-phenylenediamine with acetic acid (90%) at 100°C for 2 hours yields 2-methylbenzimidazole after alkaline workup .
- Boric acid-mediated synthesis : Using boron acid (B(OH)₃) as a catalyst in xylenes enables condensation of substituted acetic acids with o-phenylenediamine at elevated temperatures, achieving high regioselectivity .
- Acyl chloride route : Reaction with m-toluoyl chloride in pyridine favors amide intermediates, while protonating agents (e.g., polyphosphoric acid) and high temperatures drive benzimidazole formation .
Key Variables : Temperature, catalyst choice, and leaving group quality (e.g., acyl chloride vs. carboxylic acid) critically impact yield and selectivity.
Q. Which spectroscopic and analytical techniques are most reliable for characterizing 2-N-methylbenzimidazole derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Resolves substituent positions on the benzimidazole core. For example, methyl groups at N-1 and C-2 produce distinct splitting patterns .
- X-ray crystallography : Determines crystal packing and hydrogen-bonding interactions (e.g., NH distances of 2.41–2.61 Å in cyclohexane-diamine derivatives) .
- GC-MS and elemental analysis : Validates purity and molecular formula .
- IR spectroscopy : Confirms NH/CN stretches (~3400 cm⁻¹ and ~1600 cm⁻¹, respectively) .
Q. How can reaction conditions be optimized to avoid diamine oxidation during benzimidazole synthesis?
- Methodological Answer :
- Inert atmosphere : Use nitrogen/argon to prevent oxidation of sensitive diamines.
- Mild protonating agents : Polyphosphoric acid minimizes side reactions compared to strong acids .
- Low-temperature steps : Initial condensation at ≤100°C reduces degradation, followed by gradual heating for cyclization .
Advanced Research Questions
Q. What mechanistic insights explain the competition between diamide and benzimidazole formation in reactions of o-phenylenediamine with acylating agents?
- Methodological Answer :
- Leaving group influence : Acyl chlorides (good leaving groups) favor diamide intermediates, while carboxylic acids require protonating agents (e.g., H₃PO₄) to activate the carbonyl for cyclization .
- Frontier orbital analysis : DFT calculations show that electron-rich diamines attack electrophilic carbonyl carbons, with HOMO-LUMO gaps dictating reaction pathways. Methyl substituents on the diamine lower activation barriers for benzimidazole cyclization .
- Thermodynamic control : High temperatures (≥120°C) favor benzimidazole formation via entropy-driven dehydration .
Q. How can computational chemistry (e.g., DFT calculations) aid in predicting the reactivity of intermediates in benzimidazole synthesis?
- Methodological Answer :
- HOMO-LUMO analysis : Identifies nucleophilic/electrophilic sites. For example, methyl groups on m-toluic acid increase HOMO energy, enhancing reactivity with o-phenylenediamine .
- Transition state modeling : Predicts regioselectivity in multi-component reactions (e.g., N-thiomethyl vs. N-methyl products) .
- Solvent effects : COSMO-RS simulations optimize solvent choice for cyclization steps, reducing trial-and-error experimentation .
Q. What strategies enable the synthesis of this compound derivatives under solvent-free or green chemistry conditions?
- Methodological Answer :
- Mechanochemical synthesis : Ball-milling o-phenylenediamine with ketones or aldehydes achieves cyclization without solvents, reducing waste .
- CO₂-assisted cyclization : Using CO₂ and H₂ as reactants in water achieves benzimidazoles with >90% atom economy .
- Microwave irradiation : Accelerates reactions (e.g., 10-minute cycles) while improving yields by 15–20% compared to conventional heating .
Q. How should researchers address contradictions in optimal reaction temperatures reported for benzimidazole synthesis (e.g., 100°C vs. room temperature)?
- Methodological Answer :
- Catalyst-dependent thresholds : Boron acid enables room-temperature cyclization in xylenes , while uncatalyzed reactions require 100°C .
- Substituent effects : Electron-withdrawing groups (e.g., Cl) lower thermal requirements by stabilizing transition states .
- Reaction monitoring : In-situ FTIR or HPLC tracks intermediate conversion, allowing dynamic temperature adjustment .
Data Contradiction Analysis
Q. Why do some studies report high yields for 2-N-methylbenzimidazoles using acetic acid, while others require specialized catalysts like boron acid?
- Methodological Answer :
- Substrate sensitivity : Electron-deficient diamines (e.g., chloro-substituted) require boron acid to stabilize intermediates, while unsubstituted o-phenylenediamine reacts efficiently with acetic acid alone .
- Byproduct formation : Boron acid suppresses diacetyl side products in sterically hindered systems .
- Scale effects : Catalytic methods excel in small-scale, high-purity syntheses, whereas stoichiometric acetic acid is cost-effective for bulk production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
